molecular formula C12H14Cl2N2 B1434089 2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride CAS No. 101646-03-1

2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride

Cat. No.: B1434089
CAS No.: 101646-03-1
M. Wt: 257.16 g/mol
InChI Key: XNOBUPGKIDTCNU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a 4-chlorophenyl group, a pyrrolidine ring, and an acetonitrile moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride typically involves the reaction of 4-chlorobenzyl cyanide with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride
  • 2-(4-Fluorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride
  • 2-(4-Methylphenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride

Uniqueness

2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-2-pyrrolidin-1-ylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2.ClH/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15;/h3-6,12H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOBUPGKIDTCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C#N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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